

Technical Guide: Spectroscopic Profiling of 3,5-Dibromo-2-hydroxypyridine

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Compound of Interest

Compound Name: 3,5-Dibromo-2-hydroxypyridine

CAS No.: 13472-81-6

Cat. No.: B076924

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CAS Registry Number: 13472-81-6 Molecular Formula: C

H

Br

NO Molecular Weight: 252.89 g/mol [1]

Executive Summary

3,5-Dibromo-2-hydroxypyridine serves as a high-value halogenated heterocyclic building block in medicinal chemistry. Its utility lies in the orthogonal reactivity of the bromine atoms at the C3 and C5 positions, allowing for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

However, successful utilization requires a deep understanding of its tautomeric behavior.[2][3] Unlike simple aromatics, this compound exists in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. This guide provides the definitive spectroscopic data required to distinguish these forms and validate sample purity.

Structural Dynamics & Tautomerism

The spectroscopic signature of **3,5-dibromo-2-hydroxypyridine** is entirely solvent-dependent.

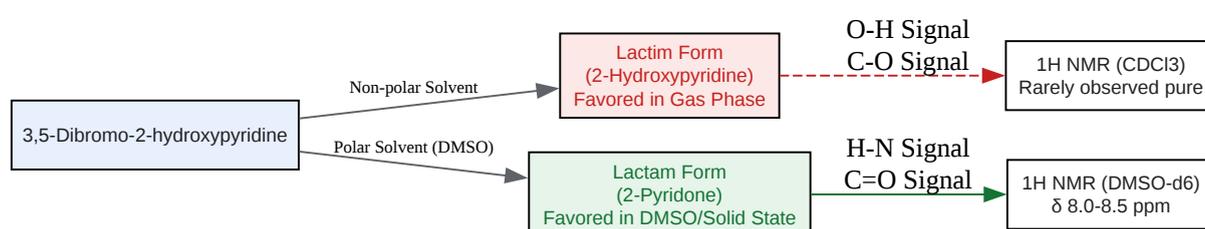
- Non-polar solvents (gas phase/CCl

): The lactim (hydroxy) form is detectable but often minor.

- Polar solvents (DMSO, Methanol, Water) & Solid State: The lactam (pyridone) form predominates due to intermolecular hydrogen bonding and dipole stabilization.

Researchers must interpret NMR and IR data with the understanding that the "hydroxy" proton is physically located on the nitrogen atom in most analytical contexts.

Visualization: Tautomeric Equilibrium & Analytical Workflow



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Figure 1: The lactam-lactim tautomerism dictates the observed spectral signals. In standard pharmaceutical solvents like DMSO, the Lactam form is the relevant species.

Comprehensive Spectroscopic Data

The following data represents the compound in its dominant 2-pyridone tautomer form, as observed in DMSO-d

Nuclear Magnetic Resonance (¹H NMR)

In DMSO-d

, the acidic proton resides on the Nitrogen (NH), often appearing as a broad singlet that may exchange with water in the solvent. The ring protons (H4 and H6) appear as distinct signals.

Position	Shift (δ ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
NH	12.0 - 13.0	Broad Singlet	-	Exchangeable proton (Lactam form).
H-4	8.12	Doublet (d)	Hz	Flanked by two Br atoms (C3, C5).
H-6	8.33	Doublet (d)	Hz	Deshielded by adjacent Nitrogen and C5-Br.

Note: Chemical shifts may vary by

ppm depending on concentration and water content in DMSO.

Carbon NMR (^{13}C NMR)

The

^{13}C spectrum confirms the carbonyl character of C-2.

Carbon	Shift (δ ppm)	Type	Notes
C-2	158.5	C=O	Characteristic of cyclic amide (pyridone).
C-6	142.0	CH	Deshielded by Nitrogen.
C-4	138.5	CH	Aromatic CH between bromines.
C-3	112.0	C-Br	Upfield shift due to heavy atom effect.
C-5	98.0	C-Br	Upfield shift; C5 is electron-rich in pyridones.

Mass Spectrometry (MS)

Bromine has two stable isotopes,

Br and

Br, with roughly equal abundance (50.7% vs 49.3%). A dibromo compound exhibits a characteristic 1:2:1 triplet pattern.

- Ionization Mode: ESI+ or EI
- Molecular Ion (M): 251, 253, 255 m/z

m/z Peak	Relative Abundance	Isotope Composition
251	~50%	Br + Br
253	~100% (Base)	Br + Br
255	~50%	Br + Br

Infrared Spectroscopy (FT-IR)

Data typically acquired via KBr pellet or ATR (Solid state).

- 3200 - 2800 cm

: Broad absorption. Corresponds to N-H stretching involved in strong intermolecular hydrogen bonding (dimer formation).

- 1640 - 1670 cm

: Strong C=O stretching vibration. This confirms the pyridone structure (a pure hydroxypyridine would show C-O stretch/aromatic bands, not a distinct carbonyl).

Experimental Protocols

Synthesis of 3,5-Dibromo-2-hydroxypyridine

While commercially available, in-house synthesis is often required for isotopic labeling or cost reduction. The standard method involves electrophilic aromatic substitution on 2-hydroxypyridine.

Reagents:

- 2-Hydroxypyridine (Starting Material)[\[2\]](#)[\[3\]](#)

- Bromine (Br

)

- Acetic Acid (Solvent)[4][5]

- Water (Quench)

Workflow:

- Dissolution: Dissolve 2-hydroxypyridine (1.0 eq) in Glacial Acetic Acid.

- Addition: Add Br

(2.1 eq) dropwise at room temperature. The reaction is exothermic; maintain temp < 50°C to prevent poly-bromination.

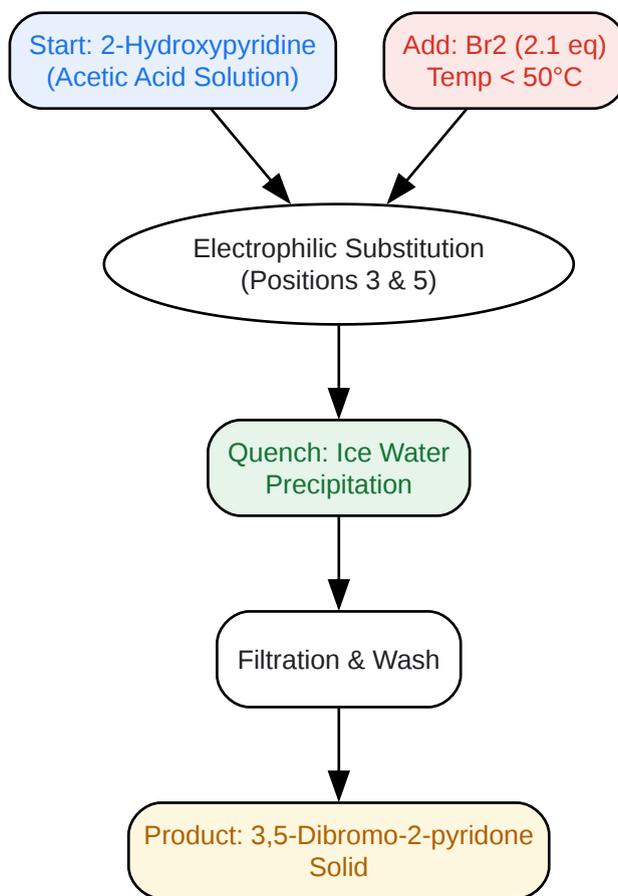
- Reaction: Stir at 50°C for 2-3 hours. The solution typically turns orange/red.

- Quench: Pour the mixture into ice-cold water.

- Isolation: The product precipitates as a solid.[5] Filter and wash with cold water.

- Purification: Recrystallize from Ethanol/Water or Acetic Acid.

Visualization: Synthesis & Purification Logic



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Figure 2: Step-by-step synthetic pathway emphasizing temperature control to ensure regioselectivity.

Quality Control & Characterization Standards

For drug development applications, the following specifications are recommended for incoming raw materials:

- Appearance: White to off-white crystalline powder.
- Melting Point: 207°C – 212°C.[1] (A sharp melting point range indicates high purity).
- Solubility:
 - Soluble: DMSO, DMF, hot Ethanol.

- Insoluble: Water (neutral pH), Hexane.
- Purity (HPLC): >98% (Area %).
- Impurity Marker: Monobromo species (3-bromo-2-pyridone) or tribromo species if over-brominated.

References

- PubChem.**3,5-Dibromo-2-hydroxypyridine** (Compound CID 642826). National Library of Medicine. [[Link](#)]
- SDBS.Spectral Database for Organic Compounds. (General reference for pyridone shifts). [[Link](#)]
- Cox, R. H., et al. "Tautomerism of Hydroxypyridines." Journal of Physical Chemistry, 1969. (Foundational text on Pyridone/Hydroxypyridine equilibrium).

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